molecular formula C7H15NO B074212 Dipropyl ketoxime CAS No. 1188-63-2

Dipropyl ketoxime

Cat. No. B074212
CAS RN: 1188-63-2
M. Wt: 129.2 g/mol
InChI Key: VLVVDHDKRHWUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropyl ketoxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a strong odor and is mainly used as an industrial chemical. Dipropyl ketoxime is also known as DPX or 2,3-butanedione monoxime and has the chemical formula C6H13NO.

Scientific Research Applications

Dipropyl ketoxime has been extensively studied for its potential applications in various fields such as analytical chemistry, biochemistry, and medicine. It is mainly used as a chelating agent for metal ions and has been found to be effective in the determination of trace metals in various samples. It has also been used as a reagent for the determination of nitrite ions in food samples.

Mechanism Of Action

The mechanism of action of dipropyl ketoxime is not well understood. However, it is believed that it acts as a chelating agent for metal ions by forming stable complexes. It has also been found to inhibit the activity of certain enzymes, which may contribute to its biological effects.

Biochemical And Physiological Effects

Dipropyl ketoxime has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, dipropyl ketoxime has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

Dipropyl ketoxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, dipropyl ketoxime has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also toxic and should be handled with care.

Future Directions

There are several future directions for the study of dipropyl ketoxime. One area of research is the development of new methods for the synthesis of dipropyl ketoxime. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of dipropyl ketoxime and to identify its molecular targets.

Synthesis Methods

The synthesis of dipropyl ketoxime can be achieved through the reaction between butanone and hydroxylamine hydrochloride. The reaction takes place in the presence of sodium carbonate and is carried out under reflux conditions. The final product is obtained by distillation and recrystallization.

properties

CAS RN

1188-63-2

Product Name

Dipropyl ketoxime

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-heptan-4-ylidenehydroxylamine

InChI

InChI=1S/C7H15NO/c1-3-5-7(8-9)6-4-2/h9H,3-6H2,1-2H3

InChI Key

VLVVDHDKRHWUSQ-UHFFFAOYSA-N

SMILES

CCCC(=NO)CCC

Canonical SMILES

CCCC(=NO)CCC

Origin of Product

United States

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